molecular formula C17H17ClN2O3 B11943176 Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate

Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate

Cat. No.: B11943176
M. Wt: 332.8 g/mol
InChI Key: PDWLPNFBCHOOIE-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 5-chloro-2-methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methylaniline with phosgene to form 5-chloro-2-methylanilino carbonyl chloride.

    Coupling Reaction: The intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzoate derivatives.

Scientific Research Applications

Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the 5-chloro-2-methylanilino group, resulting in different chemical properties and biological activities.

    Methyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in solubility and reactivity.

    Ethyl 4-{[(2-methylanilino)carbonyl]amino}benzoate: Lacks the chlorine substituent, which affects its electronic properties and reactivity.

The uniqueness of ethyl 4-{[(5-chloro-2-methylanilino)carbonyl]amino}benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

ethyl 4-[(5-chloro-2-methylphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C17H17ClN2O3/c1-3-23-16(21)12-5-8-14(9-6-12)19-17(22)20-15-10-13(18)7-4-11(15)2/h4-10H,3H2,1-2H3,(H2,19,20,22)

InChI Key

PDWLPNFBCHOOIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C

Origin of Product

United States

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